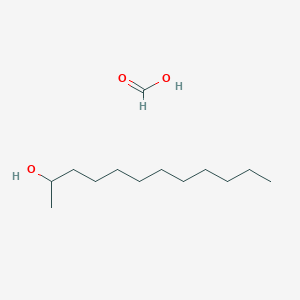
Dodecan-2-ol;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecan-2-ol, also known as 2-dodecanol, is a secondary alcohol with the molecular formula C12H26O. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the molecular formula CH2O2. It is a colorless liquid with a pungent odor and is used in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Dodecan-2-ol can be synthesized through the reduction of dodecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs at elevated temperatures and pressures.
Industrial Production Methods
Dodecan-2-ol is produced on an industrial scale through the hydrogenation of dodecanal, which is derived from the oxidation of dodecane. The process involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Formic acid is produced industrially by the hydrolysis of methyl formate in the presence of a strong acid catalyst. The process involves the reaction of methanol and carbon monoxide to form methyl formate, which is then hydrolyzed to formic acid and methanol.
化学反応の分析
Types of Reactions
Dodecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Formic acid undergoes typical carboxylic acid reactions, including esterification, reduction, and oxidation. It can be reduced to methanol using reducing agents like lithium aluminum hydride and can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Major Products Formed
Oxidation of Dodecan-2-ol: Produces dodecanone.
Reduction of Dodecan-2-ol: Produces dodecane.
Esterification of Formic Acid: Produces formate esters.
Reduction of Formic Acid: Produces methanol.
Oxidation of Formic Acid: Produces carbon dioxide and water.
科学的研究の応用
Dodecan-2-ol is used in the synthesis of surfactants, lubricants, and pharmaceuticals. It is also used as a solvent and intermediate in organic synthesis. In biological research, it is used as a model compound to study the behavior of secondary alcohols.
Formic acid is used in various chemical processes, including the production of leather, textiles, and rubber. It is also used as a preservative and antibacterial agent in livestock feed. In scientific research, formic acid is used as a reagent in chemical synthesis and as a solvent in various analytical techniques.
作用機序
Dodecan-2-ol exerts its effects through interactions with cellular membranes and proteins. It can disrupt membrane integrity and alter protein function, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Formic acid exerts its effects through its ability to donate protons and participate in various chemical reactions. It can disrupt cellular processes by altering pH and interacting with cellular components. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
Similar Compounds
Dodecan-1-ol: A primary alcohol with similar properties and uses.
Dodecanal: An aldehyde derived from the oxidation of dodecan-2-ol.
Dodecanoic Acid: A carboxylic acid derived from the oxidation of dodecanal.
Methanol: A simple alcohol with similar chemical properties to formic acid.
Acetic Acid: A carboxylic acid with similar chemical properties to formic acid.
Uniqueness
Dodecan-2-ol is unique due to its secondary alcohol structure, which gives it different reactivity and properties compared to primary alcohols like dodecan-1-ol. Formic acid is unique due to its simple structure and ability to participate in various chemical reactions, making it a versatile reagent in chemical synthesis.
特性
CAS番号 |
113366-24-8 |
|---|---|
分子式 |
C13H28O3 |
分子量 |
232.36 g/mol |
IUPAC名 |
dodecan-2-ol;formic acid |
InChI |
InChI=1S/C12H26O.CH2O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;2-1-3/h12-13H,3-11H2,1-2H3;1H,(H,2,3) |
InChIキー |
GIEGOXFDFRHKDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)O.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


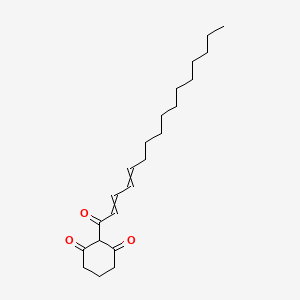
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

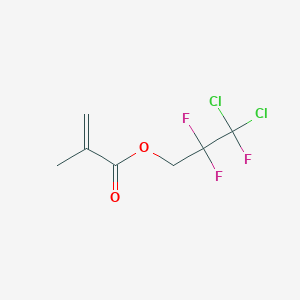
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
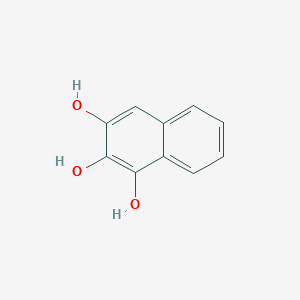
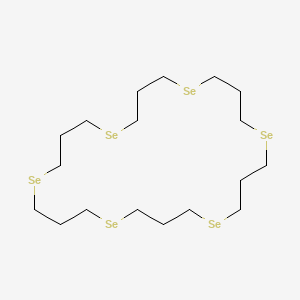
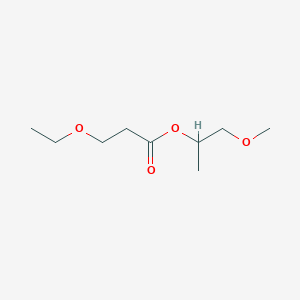
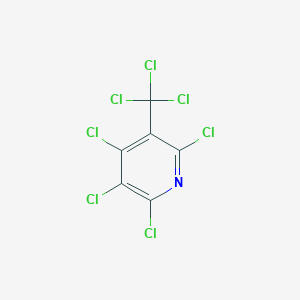
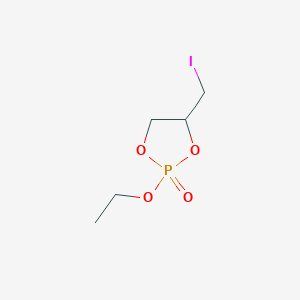

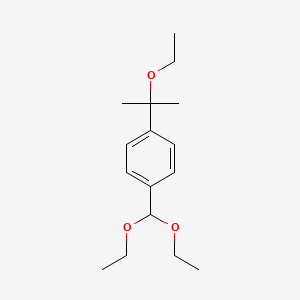
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
